REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[S:17][CH2:18][CH2:19][CH2:20][CH2:21][N:22]2[CH2:27][CH2:26][N:25]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=3[O:34][CH3:35])[CH2:24][CH2:23]2)[C:9]([N+:36]([O-:38])=[O:37])=[C:8]([CH3:39])[NH:7][C:6]=1[NH2:40])=[O:4].FC(F)(F)S(O)(=O)=[O:44].ClC1C=CC=C(C(OO)=O)C=1.C(=O)(O)[O-].[Na+]>ClCCl>[CH3:1][O:2][C:3]([C:5]1[CH:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[S:17]([CH2:18][CH2:19][CH2:20][CH2:21][N:22]2[CH2:27][CH2:26][N:25]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=3[O:34][CH3:35])[CH2:24][CH2:23]2)=[O:44])[C:9]([N+:36]([O-:38])=[O:37])=[C:8]([CH3:39])[NH:7][C:6]=1[NH2:40])=[O:4] |f:3.4|
|
Name
|
2-amino-1,4-dihydro-4-(2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]-butylthio}phenyl)-6-methyl-5-nitro-3-pyridinecarboxylic acid methyl ester
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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COC(=O)C1=C(NC(=C(C1C1=C(C=CC=C1)SCCCCN1CCN(CC1)C1=C(C=CC=C1)OC)[N+](=O)[O-])C)N
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Name
|
|
Quantity
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120 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
1.73 mL
|
Type
|
reactant
|
Smiles
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FC(S(=O)(=O)O)(F)F
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Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Type
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CUSTOM
|
Details
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The reaction was stirred for an additional 2 hr
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Rate
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UNSPECIFIED
|
RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To a 4-neck 500 ml round-bottom flask fitted with an addition funnel
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Type
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TEMPERATURE
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Details
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maintaining -5° to -10° C
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Type
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ADDITION
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Details
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at -10° C. after the addition
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Type
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WASH
|
Details
|
the reaction flask was rinsed with acetone
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an orange oil
|
Type
|
CUSTOM
|
Details
|
2, Table 1) was isolated after column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 20% methanol in ethyl acetate as an orange foam, 2.8 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=C(NC(=C(C1C1=C(C=CC=C1)S(=O)CCCCN1CCN(CC1)C1=C(C=CC=C1)OC)[N+](=O)[O-])C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |